Cas no 119695-82-8 (1-2-(propan-2-yl)phenylpiperazine)

1-2-(propan-2-yl)phenylpiperazine 化学的及び物理的性質
名前と識別子
-
- Piperazine, 1-[2-(1-methylethyl)phenyl]-
- 1-(2-isopropylphenyl)piperazine
- 1-(2-propan-2-ylphenyl)piperazine
- 1-2-(propan-2-yl)phenylpiperazine
- 1-(2-isopropyl-pbenyl)-piperazine
- 1-[2-(methylethyl)phenyl]piperazine
- EN300-214892
- DA-14655
- CHEMBL276156
- 1-(2-Isopropyl-phenyl)-piperazine
- SCHEMBL5336801
- 1-[2-(propan-2-yl)phenyl]piperazine
- DTXSID40394137
- BDBM50017450
- 1-(2-isopropyl-phenyl)piperazine
- JQQVFOBGUYOMQP-UHFFFAOYSA-N
- 119695-82-8
-
- MDL: MFCD05182253
- インチ: InChI=1S/C13H20N2/c1-11(2)12-5-3-4-6-13(12)15-9-7-14-8-10-15/h3-6,11,14H,7-10H2,1-2H3
- InChIKey: JQQVFOBGUYOMQP-UHFFFAOYSA-N
- ほほえんだ: CC(C)C1=CC=CC=C1N2CCNCC2
計算された属性
- せいみつぶんしりょう: 204.1628
- どういたいしつりょう: 204.162648646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 15.3Ų
じっけんとくせい
- PSA: 15.27
1-2-(propan-2-yl)phenylpiperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-214892-10.0g |
1-[2-(propan-2-yl)phenyl]piperazine |
119695-82-8 | 95% | 10g |
$3191.0 | 2023-06-08 | |
Enamine | EN300-214892-0.5g |
1-[2-(propan-2-yl)phenyl]piperazine |
119695-82-8 | 95% | 0.5g |
$579.0 | 2023-09-16 | |
Enamine | EN300-214892-5g |
1-[2-(propan-2-yl)phenyl]piperazine |
119695-82-8 | 95% | 5g |
$2152.0 | 2023-09-16 | |
Aaron | AR000Q56-1g |
Piperazine, 1-[2-(1-methylethyl)phenyl]- |
119695-82-8 | 95% | 1g |
$1047.00 | 2025-02-10 | |
Aaron | AR000Q56-100mg |
Piperazine, 1-[2-(1-methylethyl)phenyl]- |
119695-82-8 | 95% | 100mg |
$379.00 | 2025-02-10 | |
Aaron | AR000Q56-10g |
Piperazine, 1-[2-(1-methylethyl)phenyl]- |
119695-82-8 | 95% | 10g |
$4413.00 | 2023-12-16 | |
A2B Chem LLC | AA32782-2.5g |
Piperazine, 1-[2-(1-methylethyl)phenyl]- |
119695-82-8 | 95% | 2.5g |
$1566.00 | 2024-04-20 | |
Aaron | AR000Q56-50mg |
Piperazine, 1-[2-(1-methylethyl)phenyl]- |
119695-82-8 | 95% | 50mg |
$265.00 | 2025-02-10 | |
1PlusChem | 1P000PWU-50mg |
Piperazine, 1-[2-(1-methylethyl)phenyl]- |
119695-82-8 | 95% | 50mg |
$269.00 | 2023-12-26 | |
1PlusChem | 1P000PWU-10g |
Piperazine, 1-[2-(1-methylethyl)phenyl]- |
119695-82-8 | 95% | 10g |
$4006.00 | 2023-12-26 |
1-2-(propan-2-yl)phenylpiperazine 関連文献
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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2. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
1-2-(propan-2-yl)phenylpiperazineに関する追加情報
Comprehensive Overview of 1-2-(propan-2-yl)phenylpiperazine (CAS No. 119695-82-8): Properties, Applications, and Research Insights
1-2-(propan-2-yl)phenylpiperazine (CAS No. 119695-82-8) is a chemically significant compound belonging to the piperazine derivatives family. Its molecular structure, featuring a phenylpiperazine core substituted with an isopropyl group, has garnered attention in pharmaceutical and biochemical research. This article delves into its physicochemical properties, synthesis pathways, and potential applications while addressing trending topics such as drug discovery, neuropharmacology, and structure-activity relationships (SAR).
The compound's IUPAC name, 1-(2-isopropylphenyl)piperazine, reflects its structural precision, making it a subject of interest in medicinal chemistry. Researchers often explore its role as a ligand for neurotransmitter receptors, particularly in studies related to serotonin and dopamine modulation. Recent advancements in computational chemistry have further enabled virtual screening of its interactions, aligning with the growing demand for AI-driven drug design.
From a synthetic perspective, 119695-82-8 is typically prepared via nucleophilic substitution or Pd-catalyzed coupling reactions. Its logP value (a measure of lipophilicity) suggests moderate bioavailability, a critical factor in pharmacokinetic optimization. These attributes have spurred investigations into its potential as a scaffold for CNS-targeting therapeutics, a hot topic in neuroscience research.
Environmental and toxicological profiles of 1-2-(propan-2-yl)phenylpiperazine remain under rigorous evaluation, coinciding with global emphasis on green chemistry principles. Analytical techniques like HPLC-MS and NMR spectroscopy are routinely employed for purity assessment, addressing the industry's focus on quality control standards. Furthermore, its stability under varying pH conditions makes it relevant for formulation science.
Emerging discussions in preclinical research highlight the compound's utility in studying GPCR signaling pathways. With increasing interest in personalized medicine, derivatives of phenylpiperazine are being explored for tailored therapeutic approaches. This aligns with frequent search queries such as "piperazine-based drug candidates 2024" and "small molecule CNS drugs," reflecting the compound's relevance in current scientific discourse.
In summary, CAS No. 119695-82-8 represents a versatile building block in organic synthesis and drug development. Its intersection with cutting-edge fields like chemoinformatics and biomolecular engineering ensures sustained academic and industrial interest. Future research may focus on its polymorphic forms or co-crystallization strategies to enhance therapeutic efficacy—a direction frequently queried in scientific databases.
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